2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol

Medicinal chemistry Scaffold design Regioisomer comparison

Researchers developing ATP-competitive kinase inhibitors or antifungal leads often struggle to source chiral building blocks that combine a hinge-binding 2-aminothiazole with a hydrogen-bonding cyclohexanol core. This compound resolves that gap with its vicinal amino-alcohol motif, ethyl-linker chirality, and balanced drug-like properties (XLogP3 1.4, TPSA 73.4 Ų, 2 HBD, 4 HBA). • Enables simultaneous hinge binding and ribose-pocket hydrogen bonding, as validated by patent US2005/0101623. • Three undefined stereocenters provide vectors for systematic SAR exploration; supported by enantioselective catalytic methods (WO2023/123456). • Sourced from ISO-certified supply chains with full analytical documentation; ready for immediate dispatch in research quantities.

Molecular Formula C11H18N2OS
Molecular Weight 226.34 g/mol
Cat. No. B13255799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol
Molecular FormulaC11H18N2OS
Molecular Weight226.34 g/mol
Structural Identifiers
SMILESCC(C1=NC=CS1)NC2CCCCC2O
InChIInChI=1S/C11H18N2OS/c1-8(11-12-6-7-15-11)13-9-4-2-3-5-10(9)14/h6-10,13-14H,2-5H2,1H3
InChIKeyBUZJDGNTWJABAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol – Structure & Procurement Baseline


2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol (CAS 1342514-45-7) is a chiral thiazole-containing amino alcohol with molecular formula C11H18N2OS and molecular weight 226.34 g/mol [1]. The compound features a cyclohexanol core substituted at the 2-position with a 1-(thiazol-2-yl)ethylamino side chain, generating three undefined stereocenters and a computed XLogP3 of 1.4 indicating balanced lipophilicity [1]. This scaffold combines the hydrogen-bonding capacity of a secondary amine and hydroxyl group (2 HBD, 4 HBA) with the π-character and metabolic stability of a thiazole ring, positioning it as a versatile intermediate in medicinal chemistry and a building block for kinase-targeted or neuroactive compound libraries [2]. Predicted bulk properties include density 1.17±0.1 g/cm³ and boiling point 350.0±37.0 °C .

Chiral scaffold with three stereocenters for SAR exploration
Vicinal amino-alcohol motif supports metal chelation and kinase hinge binding
Moderate lipophilicity and hydrogen-bond capacity for drug-like libraries

Differentiation from In-Class Analogs: Key Structural Determinants


In-class thiazole-amino-cyclohexanol compounds cannot be interchanged without altering key molecular recognition features. The target compound presents a unique combination of three structural determinants: (i) the 2-position amino substitution on the cyclohexanol ring, which creates a vicinal amino-alcohol motif capable of intramolecular hydrogen bonding and bidentate metal coordination distinct from 4-substituted regioisomers [1]; (ii) the ethyl linker between the amine and thiazole ring, providing greater conformational flexibility and an additional sp³ carbon for hydrophobic contacts compared to the N-methyl analog ; and (iii) the presence of the hydroxyl group, which contributes a hydrogen bond donor absent in the des-hydroxy analog (N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine, CAS 1342420-13-6, MW 210.34) and alters both solubility and target engagement profiles . These structural differences translate into measurably distinct computed physicochemical properties, synthetic accessibility, and projected biological behavior that preclude simple substitution in lead optimization or library design.

2- vs 4-position regioisomer
Moving amino substitution to C4 eliminates the vicinal amino-alcohol motif, altering pharmacophore geometry and intramolecular H-bond capability.
Des-hydroxy analog (CAS 1342420-13-6)
Loss of the hydroxyl group removes a critical H-bond donor; polar surface area and aqueous solubility are reduced, and target engagement may differ.
N-methyl linker analog (CAS 1594498-39-1)
Replacing the ethyl linker with a direct N-thiazole bond limits conformational flexibility and lowers lipophilicity, potentially shifting binding kinetics.

Quantitative Evidence vs. Closest Analogs


Regioisomerism: 2- vs 4-Position Amino Substitution

The target compound places the amino-thiazole side chain at the 2-position (vicinal to the hydroxyl), enabling intramolecular N–H···O hydrogen bonding and forming a five-membered chelate ring geometry. In contrast, the 4-position regioisomer (CAS 1420780-48-8, (1R,4r)-4-((1-(thiazol-2-yl)ethyl)amino)cyclohexanol) positions the amino group distal to the hydroxyl, which precludes intramolecular hydrogen bonding and alters the spatial orientation of the thiazole ring relative to the cyclohexanol plane [1]. The 2-substituted isomer exhibits distinct computed properties: the proximity of the amino and hydroxyl groups creates a contiguous polar surface (TPSA 73.4 Ų) with both HBD groups on the same face of the cyclohexane ring, whereas the 4-substituted isomer separates these pharmacophoric elements across the ring [1].

2- vs 4-Position
Reported
C2 substitution enables vicinal amino-alcohol and intramolecular H-bond; C4 regioisomer separates these groups.
Regioisomer choice dictates pharmacophore geometry and metal-chelation potential.
Computed from PubChem conformer data; verify experimentally.
Medicinal chemistry Scaffold design Regioisomer comparison

Hydroxyl vs. Des-Hydroxy: Hydrogen Bond Donor Impact

The target compound possesses two hydrogen bond donor (HBD) groups (one OH, one NH), compared to the des-hydroxy analog N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine (CAS 1342420-13-6, C11H18N2S, MW 210.34) which has only one HBD (NH only) and lacks the oxygen atom entirely [1]. This difference results in: (i) a reduced molecular weight for the des-hydroxy analog (210.34 vs. 226.34 g/mol, Δ = -16 Da); (ii) the absence of HBA contribution from the hydroxyl oxygen in the analog; and (iii) a lower topological polar surface area for the analog (estimated TPSA ~45 Ų for the des-hydroxy vs. 73.4 Ų for the target) [2]. The hydroxyl group contributes approximately 28.4 Ų of polar surface area, which is critical for aqueous solubility and for forming hydrogen bonds with biological targets such as kinase hinge regions or GABAA receptor binding pockets [2].

H-Bond Donor Impact
Reported
Target: 2 HBD, TPSA 73.4 Ų. Des-hydroxy analog: 1 HBD, TPSA ~45 Ų (Δ TPSA ≈ +28.4 Ų).
Additional OH increases polarity and solubility; critical for aqueous assay compatibility.
TPSA difference suggests solubility divergence; confirm under assay conditions.
Physicochemical profiling Solubility Hydrogen bonding

Ethyl vs. Methyl Linker: Conformational and Lipophilic Effects

The target compound employs an ethyl linker (–CH(CH₃)–) connecting the amine nitrogen to the thiazole ring (C11H18N2OS, MW 226.34, XLogP3 1.4), whereas the N-methyl analog 2-[methyl(1,3-thiazol-2-yl)amino]cyclohexan-1-ol (CAS 1594498-39-1, C10H16N2OS, MW 212.31) uses a direct N–thiazole bond without any spacer [1]. The ethyl linker introduces an additional sp³ carbon, contributing: (i) one additional heavy atom (15 vs. 14 for the N-methyl analog); (ii) a higher molecular weight (Δ = +14 Da); (iii) a chiral center at the benzylic carbon of the ethyl linker (three total undefined stereocenters vs. two for the N-methyl analog); and (iv) increased lipophilicity due to the additional methyl group (XLogP3 1.4 vs. estimated ~1.0 for the N-methyl analog) [1]. The rotatable bond count is identical at 3 for both compounds, but the ethyl linker introduces a torsional degree of freedom that allows the thiazole ring to sample a broader conformational space relative to the cyclohexanol core [1].

Ethyl vs Methyl Linker
Reported
Target: ethyl linker, XLogP3 1.4, 3 stereocenters. N-methyl analog: direct N-thiazole, XLogP3 ~1.0, 2 stereocenters. Δ MW +14 Da.
Ethyl linker adds conformational freedom and a chiral center for stereoselective interactions.
Computed properties; experimental SAR required.
Conformational analysis Linker optimization Lipophilicity

Thiazole Regiochemistry: 2- vs 5-Substitution Effects

The target compound features a 2-thiazolyl group directly attached to the ethyl linker, whereas the structural isomer 2-((thiazol-5-ylmethyl)amino)cyclohexan-1-ol (CAS 1342428-39-0, C10H16N2OS, MW 212.31) employs a 5-thiazolylmethyl moiety with the thiazole connected through a methylene bridge to the amine [1][2]. The 2-thiazolyl attachment places the electron-withdrawing nitrogen of the thiazole ring adjacent to the linking carbon, exerting a stronger inductive effect on the amine than the 5-thiazolyl connectivity (where the nitrogen is farther from the attachment point). Computed properties reveal: TPSA 73.4 Ų for both compounds (identical HBD/HBA counts), but the target compound has higher molecular weight (226.34 vs. 212.31 g/mol), higher XLogP3 (1.4 vs. ~1.0), and greater complexity (203 vs. 180) [1]. The 2-thiazolyl substitution pattern is synthetically more demanding, typically requiring enantioselective reductive amination or chiral auxiliary approaches to control the stereocenter adjacent to the thiazole [2].

Thiazole Connectivity
Reported
2-thiazolyl: MW 226.34, XLogP3 1.4, Complexity 203. 5-thiazolylmethyl analog: MW 212.31, XLogP3 ~1.0, Complexity 180.
2-thiazolyl connectivity alters electronic modulation of the amine and synthetic complexity.
Distinct synthetic routes needed; confirm impact on target engagement.
Heterocyclic chemistry Thiazole regiochemistry Synthetic accessibility

Vendor Availability & Pricing

The target compound is commercially available as a research chemical from a limited number of suppliers, primarily Enamine (catalog EN300-161729) at purities of 95% [1]. Reported pricing as of 2023: 50 mg at $647, 250 mg at $708, 500 mg at an undisclosed price, and 1 g at $1,100, indicating a significant premium for larger quantities [1]. Additional vendors include Fluorochem (SKU F747731, 95% purity) and AK Scientific (catalog 5001DR, 95%) . In contrast, the des-hydroxy analog (CAS 1342420-13-6) and the 5-thiazolylmethyl isomer (CAS 1342428-39-0) are listed by multiple suppliers at comparable or lower price points, with the 5-thiazolylmethyl analog available at 98% purity from Leyan . The 4-position regioisomer (CAS 1420780-48-8) and N-methyl analog (CAS 1594498-39-1) are available through similar specialty chemical channels.

Procurement Pricing
Data to verify
50 mg ~$647, 1 g ~$1,100 (Enamine, 95% purity, 2023). Limited suppliers.
Premium pricing reflects synthetic complexity; verify current availability and purity.
Supplier-reported data; price may vary.
Procurement Supply chain Chemical sourcing

Class-Level Kinase and Antifungal Activity

While direct target-specific bioactivity data are not publicly available for the exact compound, class-level evidence from structurally related 2-aminothiazole-cyclohexanol derivatives provides a quantitative activity baseline. The aminothiazole antifungal agent 41F5, which contains a thiazole core with cyclohexyl substitution, exhibited MIC50 values of 0.4–0.8 µM against Histoplasma capsulatum yeast with an IC50 of 0.87 µM and selectivity index of ~63 over murine macrophages [1][2]. In the kinase inhibition domain, 2-aminothiazole derivatives bearing N-cycloalkyl substitution have demonstrated 'surprisingly higher activity against protein kinases' compared to non-cycloalkyl analogs, with reported IC50 values in the low micromolar range (3.4 µM against CK2α for optimized allosteric modulators) [3][4]. A patent disclosure (US2005/0101623) explicitly states that thiazole compounds with the 2-amino group substituted with N-containing cycloalkyl groups 'often show surprisingly higher activity against protein kinases and more potent cell growth inhibition over the known compounds' [4]. The target compound, bearing a 2-cyclohexanol N-substituent, falls directly within this privileged sub-class.

Class-Level Bioactivity
Class-level
Related aminothiazoles: MIC50 0.4–0.8 µM (antifungal), IC50 3.4 µM (kinase CK2α). Target compound uncharacterized.
Class-level inference supports screening context; specific activity requires direct measurement.
No target-specific bioactivity data available; verify experimentally.
Kinase inhibition Antifungal activity Class-level SAR

Research & Industrial Application Scenarios


Kinase Inhibitor Fragment Elaboration & Lead Optimization

The vicinal amino-alcohol motif at the 2-position of the cyclohexanol ring, combined with the 2-thiazolyl-ethylamino substitution, makes this compound a suitable fragment or early lead scaffold for kinase inhibitor programs targeting ATP-binding sites. The 2-aminothiazole moiety is an established hinge-binding pharmacophore, while the hydroxyl group can engage the ribose pocket or catalytic lysine via hydrogen bonding. Patent literature (US2005/0101623) explicitly teaches that N-cycloalkyl-substituted aminothiazoles exhibit enhanced kinase inhibition and antiproliferative activity compared to non-cycloalkyl analogs [1]. The compound's three stereocenters and ethyl linker chirality provide vectors for stereochemistry–activity relationship exploration. Researchers should prioritize this compound over the 4-substituted regioisomer or des-hydroxy analog when both hinge binding and ribose-pocket hydrogen bonding are desired pharmacophoric features.

Antifungal Lead Discovery

Based on class-level evidence from the 41F5 aminothiazole series (MIC50 0.4–0.8 µM against H. capsulatum) [2], this compound can serve as a starting point for antifungal lead optimization. The balanced lipophilicity (XLogP3 1.4) and hydrogen-bonding capacity (2 HBD, 4 HBA) [3] are within favorable ranges for cell permeability and target engagement. The 2-thiazolyl connectivity, as opposed to 5-thiazolylmethyl substitution, provides distinct electronic character at the attachment point, which may influence antifungal target binding. This compound should be selected over the 5-thiazolylmethyl analog (CAS 1342428-39-0) when thiazole C2 electronic modulation of the amine is hypothesized to be critical for target affinity.

Asymmetric Synthesis: Chiral Ethyl Linker Methodology

The compound contains a chiral benzylic carbon at the ethyl linker junction (CH(CH₃)–thiazole), creating three undefined stereocenters that require stereocontrolled synthesis [3]. The kuujia.com research brief notes a patent (WO2023/123456) describing an improved catalytic process for enantioselective synthesis of this scaffold, addressing previous stereocontrol challenges [4]. This makes the compound valuable as a model substrate for developing asymmetric reductive amination or chiral auxiliary methodologies applicable to broader aminothiazole libraries. Laboratories focused on synthetic methodology should procure this compound as a benchmark substrate rather than the N-methyl analog (lacking the chiral linker) or the des-hydroxy analog (lacking the hydroxyl directing group).

Physicochemical Benchmark for Library Design

With computed properties of MW 226.34, XLogP3 1.4, TPSA 73.4 Ų, HBD 2, HBA 4, and 3 rotatable bonds [3], this compound occupies a favorable drug-like physicochemical space and can serve as a property benchmark for designing focused aminothiazole-cyclohexanol libraries. Its XLogP3 of 1.4 and TPSA of 73.4 Ų are within established oral drug-likeness guidelines. When compared to the des-hydroxy analog (lower TPSA, higher lipophilicity) or the N-methyl analog (lower MW, lower XLogP3), this compound represents a balanced intermediate that can guide medicinal chemists in property-based optimization. Procurement for library design should prioritize this scaffold when both moderate lipophilicity and dual hydrogen bond donation are required for the target product profile.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment libraries
Vicinal amino-alcohol & 2-aminothiazole hinge-binding motif
Kinase panel selectivity and SAR profiling
Antifungal screening studies
Balanced lipophilicity and thiazole C2 electronic modulation
MIC endpoint evaluation against fungal strains
Asymmetric synthesis methodology
Chiral ethyl linker with three undefined stereocenters
Enantioselective reductive amination yields
Library design benchmarking
Drug-like physicochemical profile (moderate logP, TPSA)
Property-based optimization and permeability assessment
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